[3-(3,4-Dimethylphenyl)-1-phenylpyrazol-4-yl]methyl 4-formylbenzoate
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Overview
Description
[3-(3,4-Dimethylphenyl)-1-phenylpyrazol-4-yl]methyl 4-formylbenzoate: is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a 3,4-dimethylphenyl group and a phenyl group, along with a formylbenzoate ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3,4-Dimethylphenyl)-1-phenylpyrazol-4-yl]methyl 4-formylbenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Core: The pyrazole core can be synthesized by the reaction of hydrazine with an appropriate β-diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.
Substitution Reactions: The 3,4-dimethylphenyl and phenyl groups are introduced through electrophilic aromatic substitution reactions.
Esterification: The final step involves the esterification of the pyrazole derivative with 4-formylbenzoic acid using a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[3-(3,4-Dimethylphenyl)-1-phenylpyrazol-4-yl]methyl 4-formylbenzoate: undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents like halogens, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products
Oxidation: 4-carboxybenzoate derivative.
Reduction: 4-hydroxymethylbenzoate derivative.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Scientific Research Applications
[3-(3,4-Dimethylphenyl)-1-phenylpyrazol-4-yl]methyl 4-formylbenzoate: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of [3-(3,4-Dimethylphenyl)-1-phenylpyrazol-4-yl]methyl 4-formylbenzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways: The compound can influence various biochemical pathways, leading to its observed biological effects. For example, it may inhibit specific enzymes involved in inflammation or cell proliferation.
Comparison with Similar Compounds
[3-(3,4-Dimethylphenyl)-1-phenylpyrazol-4-yl]methyl 4-formylbenzoate: can be compared with other pyrazole derivatives:
Similar Compounds: Examples include [3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methyl 4-formylbenzoate and [3-(3,5-dimethylphenyl)-1-phenylpyrazol-4-yl]methyl 4-formylbenzoate.
Uniqueness: The presence of the 3,4-dimethylphenyl group and the formylbenzoate ester moiety distinguishes it from other pyrazole derivatives, potentially leading to unique biological activities and applications.
Properties
IUPAC Name |
[3-(3,4-dimethylphenyl)-1-phenylpyrazol-4-yl]methyl 4-formylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O3/c1-18-8-11-22(14-19(18)2)25-23(15-28(27-25)24-6-4-3-5-7-24)17-31-26(30)21-12-9-20(16-29)10-13-21/h3-16H,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJQDKIKFWLCLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C=C2COC(=O)C3=CC=C(C=C3)C=O)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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